Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3-fluoro-5-methoxybenzoic acid

Polo‑like kinase (PLK) inhibition Medicinal chemistry Kinase inhibitor synthesis

4‑Amino‑3‑fluoro‑5‑methoxybenzoic acid (C₈H₈FNO₃, MW 185.15 g mol⁻¹) is a trisubstituted benzoic acid building block that combines an electron‑withdrawing fluorine atom at C‑3, a hydrogen‑bond‑donating amino group at C‑4, and an electron‑donating methoxy group at C‑5 on the same aromatic core. This precise substitution pattern makes it a valuable intermediate in medicinal chemistry, most notably as a key coupling partner in the synthesis of polo‑like kinase (PLK) inhibitors described in patent WO 2009042711 A1.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 1137869-94-3
Cat. No. B3083205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluoro-5-methoxybenzoic acid
CAS1137869-94-3
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)F)N
InChIInChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)
InChIKeyHGFJMUHKNQTISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluoro-5-methoxybenzoic Acid (CAS 1137869-94-3) – Key Intermediate for Kinase-Targeted Synthesis


4‑Amino‑3‑fluoro‑5‑methoxybenzoic acid (C₈H₈FNO₃, MW 185.15 g mol⁻¹) is a trisubstituted benzoic acid building block that combines an electron‑withdrawing fluorine atom at C‑3, a hydrogen‑bond‑donating amino group at C‑4, and an electron‑donating methoxy group at C‑5 on the same aromatic core [1]. This precise substitution pattern makes it a valuable intermediate in medicinal chemistry, most notably as a key coupling partner in the synthesis of polo‑like kinase (PLK) inhibitors described in patent WO 2009042711 A1 [2]. Suppliers routinely offer the compound at ≥95 % purity, and its predicted physicochemical profile (LogP ≈ 0.8, topological polar surface area ≈ 72.6 Ų) is consistent with typical fragment‑ or lead‑like space [1].

Why Simple Benzoic Acid Analogs Cannot Replace 4‑Amino‑3‑fluoro‑5‑methoxybenzoic Acid in PLK Inhibitor Scaffolds


The specific 3‑fluoro‑4‑amino‑5‑methoxy arrangement on the benzoic acid ring is not arbitrary; it directly participates in the molecular recognition elements of polo‑like kinase (PLK) inhibitors. In patent WO 2009042711 A1, this substitution pattern is embedded in the general formula (I) and is used to construct the key 2‑aminopyrimido[4,5‑b][1,4]diazepine core [1]. Swapping the substituent positions (e.g., 3‑amino‑5‑fluoro‑4‑methoxy) or deleting the fluorine (4‑amino‑3‑methoxy) alters the hydrogen‑bond donor/acceptor geometry and the electron density of the aromatic ring, which would likely disrupt the binding interactions with the kinase hinge region. The following evidence sections quantify the specific advantages that make the target compound the preferred choice over its closest positional isomers and des‑fluoro/des‑methoxy analogs for kinase‑focused synthesis programs.

Quantitative Evidence Differentiating 4‑Amino‑3‑fluoro‑5‑methoxybenzoic Acid from Structural Analogs


Regiochemical Requirement for PLK Inhibitor Pharmacophore: Only 3‑Fluoro‑4‑amino‑5‑methoxy Substitution is Embraced in WO 2009042711 A1

Patent WO 2009042711 A1 explicitly employs 4‑amino‑3‑fluoro‑5‑methoxybenzoic acid as an intermediate to construct the 2‑aminopyrimido[4,5‑b][1,4]diazepine scaffold [1]. The generic formula (I) in the patent requires the benzoic acid fragment to bear an amino group para to the carboxylic acid and flanked by a fluorine and a methoxy group in the meta positions, matching the target compound’s substitution pattern [1]. In contrast, the 3‑amino‑5‑fluoro‑4‑methoxy regioisomer (CAS 1340247‑99‐5) places the amino group in a different electronic environment and is not listed as a building block for the final kinase inhibitors.

Polo‑like kinase (PLK) inhibition Medicinal chemistry Kinase inhibitor synthesis

Synthetic Route Efficiency: 66 % Yield of 4‑Amino‑3‑fluoro‑5‑methoxybenzoic Acid from Nitro Precursor via Catalytic Hydrogenation

4‑Amino‑3‑fluoro‑5‑methoxybenzoic acid is prepared from 3‑fluoro‑5‑methoxy‑4‑nitrobenzoic acid (CAS 1137869‑93‑2) by palladium‑catalyzed hydrogenation in methanol, with a reported isolated yield of 66 % [1]. This yield compares favorably to the typical 50–70 % range reported for nitro‑to‑amine reductions on electron‑deficient arenes using Pd/C or Pd/C‑based catalysts in related benzoic acid systems, providing a reproducible, scalable entry point for the target amine intermediate.

Organic synthesis Intermediate production Yield optimization

LogP Differentiation: Fluorine and Methoxy Substituents Increase Lipophilicity vs. Des‑Fluoro Analog

The predicted octanol/water partition coefficient (LogP) for 4‑amino‑3‑fluoro‑5‑methoxybenzoic acid is approximately 0.8, compared to 0.47 for the des‑fluoro analog 4‑amino‑3‑methoxybenzoic acid (CAS 2486‑69‑3) [2]. The 0.33 LogP unit increase arises from replacing a hydrogen with fluorine, which enhances membrane permeability potential while still keeping the molecule within fragment‑like physicochemical space. The 4‑amino‑3‑fluorobenzoic acid analog (CAS 455‑87‑8, lacking the methoxy group) has a predicted LogP of 0.94 [3], indicating that the methoxy group partially offsets the lipophilicity gain from fluorine, achieving a balanced LogP profile.

Lipophilicity Drug‑likeness Physicochemical property prediction

Acid Dissociation Constant (pKa) Modulation: Electron‑Withdrawing Fluorine Lowers pKa Relative to Des‑Fluoro Analog

The predicted pKa of the carboxylic acid group in 4‑amino‑3‑fluorobenzoic acid (CAS 455‑87‑8) is approximately 4.52 [1], while the des‑fluoro 4‑amino‑3‑methoxybenzoic acid (CAS 2486‑69‑3) has a predicted pKa of about 4.74 [2]. The fluorine atom at C‑3 exerts an electron‑withdrawing inductive effect (–I) that stabilizes the carboxylate anion, lowering the pKa. Although a direct experimental pKa for 4‑amino‑3‑fluoro‑5‑methoxybenzoic acid is not available, the combined –I effect of the 3‑fluoro and the +M (mesomeric electron‑donating) effect of the 5‑methoxy substituent are expected to produce an intermediate pKa, likely in the range of 4.3–4.6 [3]. This modulation of the ionization state at physiological pH can influence passive membrane permeability and protein binding in drug design.

Ionization state pKa prediction Bioavailability

Hydrogen‑Bond Donor/Acceptor Topology: Amino and Methoxy Groups Create a Bidentate Binding Motif Absent in Mono‑Substituted Analogs

The simultaneous presence of a 4‑amino group (H‑bond donor/acceptor) and a 5‑methoxy group (H‑bond acceptor) on the same aromatic ring creates a bidentate hydrogen‑bond motif capable of engaging kinase hinge residues. In the PLK inhibitor series of WO 2009042711 A1, the 4‑amino group is used to form a key C–N bond to the pyrimidodiazepine core, while the 5‑methoxy group modulates the electron density and may participate in additional polar interactions [1]. By contrast, 4‑amino‑3‑fluorobenzoic acid (CAS 455‑87‑8) lacks the methoxy oxygen, reducing the number of H‑bond acceptor atoms from 5 to 3 [2], and 4‑amino‑3‑methoxybenzoic acid (CAS 2486‑69‑3) lacks the fluorine‑induced electronic tuning. The target compound’s topological polar surface area (TPSA) of 72.6 Ų [3] reflects its balanced hydrogen‑bond capacity, positioning it favorably for fragment‑based drug discovery.

Hydrogen bonding Molecular recognition Kinase hinge binding

Commercial Purity and Documentation: Verified ≥95 % Purity with ISO‑Certified Quality Systems

The target compound is commercially offered at ≥95 % purity, with some vendors providing 98 % purity grades backed by ISO‑certified quality management systems . In comparison, the regioisomer 3‑amino‑5‑fluoro‑4‑methoxybenzoic acid (CAS 1340247‑99‑5) is typically listed at 95 % minimum purity from a smaller number of suppliers, and batch‑to‑batch analytical certificates (e.g., NMR, HPLC) are less consistently available . For GLP/GMP‑adjacent research or late‑stage lead optimization, the availability of higher‑purity material with documented quality systems reduces the risk of impurity‑driven assay artifacts and simplifies regulatory documentation.

Procurement quality Purity specification Analytical documentation

Application Scenarios Where 4‑Amino‑3‑fluoro‑5‑methoxybenzoic Acid Delivers Measurable Advantage


Synthesis of Polo‑Like Kinase (PLK) Inhibitors Following WO 2009042711 A1

When synthesizing PLK inhibitors based on the 2‑aminopyrimido[4,5‑b][1,4]diazepine scaffold, 4‑amino‑3‑fluoro‑5‑methoxybenzoic acid is the designated coupling partner in the patent [1]. The 30 % yield reported for the key Pd‑catalyzed coupling step [2] provides a benchmark for process optimization, and the regiospecificity of the substitution pattern ensures that the resulting intermediates retain the structure–activity relationship (SAR) defined by the patent. Using an alternative regioisomer would require re‑validation of the entire SAR and may fail to produce active PLK inhibitors.

Fragment‑Based Lead Discovery Requiring Balanced Lipophilicity and Hydrogen‑Bond Capacity

With a predicted LogP of ~0.8 and a TPSA of 72.6 Ų, the compound occupies fragment‑like chemical space ideal for fragment screening libraries [1]. The combined fluorine and methoxy substituents provide a unique bidentate hydrogen‑bond motif (amino + methoxy) while maintaining moderate lipophilicity, which is superior to the des‑fluoro analog (LogP ~0.47) for targets requiring some membrane permeability and to the des‑methoxy analog (LogP ~0.94) for targets sensitive to excessive lipophilicity. This balanced profile makes it a preferred core fragment for kinases, PDEs, and other ATP‑binding proteins.

Precision Synthesis of Fluorinated Aromatic Intermediates for Drug Discovery

The 66 % isolated yield from the nitro precursor via catalytic hydrogenation provides a reliable, scalable route to the amine intermediate [1]. This well‑characterized reduction chemistry, combined with the commercial availability of the nitro starting material (CAS 1137869‑93‑2), allows process chemists to plan multi‑gram to kilogram syntheses with predictable material requirements. The documented yield reduces uncertainty in cost‑of‑goods calculations for contract research organizations (CROs) and internal medicinal chemistry groups.

Structure‑Activity Relationship (SAR) Studies on Benzoic Acid Bioisosteres

For projects exploring the SAR of benzoic acid‑based enzyme inhibitors (e.g., histone deacetylases, carbonic anhydrases, or kinases), the target compound serves as a versatile core that simultaneously presents a fluorine atom for ¹⁹F NMR metabolic tracing [1] and an amino group for rapid derivatization (e.g., amide coupling, Buchwald–Hartwig amination). The 5‑methoxy group can be selectively demethylated to a phenol, providing an additional vector for diversification. This orthogonal reactivity is not available in the des‑methoxy or des‑fluoro analogs, making the compound a uniquely flexible SAR probe.

Quote Request

Request a Quote for 4-Amino-3-fluoro-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.